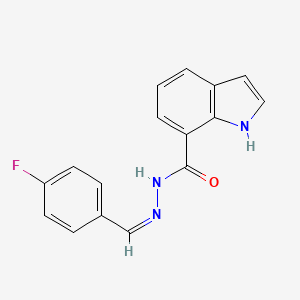![molecular formula C17H17NO B5911494 3-[(2-methylphenyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B5911494.png)
3-[(2-methylphenyl)amino]-1-phenyl-2-buten-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2-methylphenyl)amino]-1-phenyl-2-buten-1-one, also known as Methoxyphenamine or Methoxyphenylaminobutyrophenone, is a chemical compound that belongs to the class of amphetamines. It is a synthetic drug that has been used in scientific research to study its mechanism of action and its potential therapeutic applications.
作用機序
The exact mechanism of action of 3-[(2-methylphenyl)amino]-1-phenyl-2-buten-1-one is not fully understood. However, it is believed to work by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. These neurotransmitters are involved in the regulation of mood, attention, and motivation. By increasing their levels, 3-[(2-methylphenyl)amino]-1-phenyl-2-buten-1-one may improve cognitive function and mood.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[(2-methylphenyl)amino]-1-phenyl-2-buten-1-one are not fully understood. However, it has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain. These neurotransmitters are involved in the regulation of mood, attention, and motivation. By increasing their levels, 3-[(2-methylphenyl)amino]-1-phenyl-2-buten-1-one may improve cognitive function and mood.
実験室実験の利点と制限
One advantage of using 3-[(2-methylphenyl)amino]-1-phenyl-2-buten-1-one in lab experiments is that it is a synthetic compound that can be easily produced. This allows researchers to have a consistent and reliable source of the compound for their experiments. However, one limitation of using this compound is that its mechanism of action is not fully understood. This makes it difficult to design experiments that specifically target its effects.
将来の方向性
There are several future directions for research on 3-[(2-methylphenyl)amino]-1-phenyl-2-buten-1-one. One direction is to further investigate its potential therapeutic applications, particularly as a treatment for depression, anxiety, and ADHD. Another direction is to investigate its potential use as a cognitive enhancer and as a treatment for Parkinson's disease. Additionally, future research could focus on understanding the mechanism of action of the compound and designing experiments that specifically target its effects. Further research could also investigate the potential side effects and long-term effects of using 3-[(2-methylphenyl)amino]-1-phenyl-2-buten-1-one.
合成法
The synthesis of 3-[(2-methylphenyl)amino]-1-phenyl-2-buten-1-one involves the reaction between 2-methylaniline and benzaldehyde in the presence of an acid catalyst. The resulting product is then treated with nitroethane to form the nitrostyrene intermediate. The nitrostyrene intermediate is reduced with sodium borohydride to form the final product, 3-[(2-methylphenyl)amino]-1-phenyl-2-buten-1-one. This synthesis method has been used in various research studies to produce the compound for further investigation.
科学的研究の応用
3-[(2-methylphenyl)amino]-1-phenyl-2-buten-1-one has been used in scientific research to study its potential therapeutic applications. It has been investigated for its potential use as a treatment for depression, anxiety, and attention deficit hyperactivity disorder (ADHD). In addition, it has been studied for its potential use as a cognitive enhancer and as a potential treatment for Parkinson's disease.
特性
IUPAC Name |
(E)-3-(2-methylanilino)-1-phenylbut-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO/c1-13-8-6-7-11-16(13)18-14(2)12-17(19)15-9-4-3-5-10-15/h3-12,18H,1-2H3/b14-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCXKUKSUVAHMDN-WYMLVPIESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=CC(=O)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N/C(=C/C(=O)C2=CC=CC=C2)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2-methylanilino)-1-phenylbut-2-en-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,7-dimethyl-N'-(1-methyl-2-phenylethylidene)[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B5911424.png)
![1,2-cyclohexanedione [4-(1-piperidinylmethyl)phenyl]hydrazone](/img/structure/B5911435.png)

![N'-[1-(4-chlorophenyl)ethylidene]benzohydrazide](/img/structure/B5911449.png)
![N-[1-[(4-methyl-1-piperazinyl)carbonyl]-2-(2-thienyl)vinyl]-2-furamide](/img/structure/B5911457.png)
![3-(2-chlorophenyl)-8-[(dimethylamino)methyl]-7-hydroxy-2-methyl-4H-chromen-4-one](/img/structure/B5911459.png)

![3-[(2,4-dimethylphenyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B5911485.png)
![3-[(3-bromophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one](/img/structure/B5911488.png)
![1-(4-chlorophenyl)-3-[(3-fluorophenyl)amino]-2-buten-1-one](/img/structure/B5911505.png)
![1-(4-bromophenyl)-3-[(2,3-dimethylphenyl)amino]-2-buten-1-one](/img/structure/B5911512.png)
![3-[(3-chloro-4-fluorophenyl)amino]-1-(4-chlorophenyl)-2-buten-1-one](/img/structure/B5911515.png)
![3-[(3,4-dimethylphenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one](/img/structure/B5911519.png)